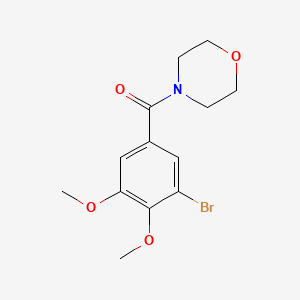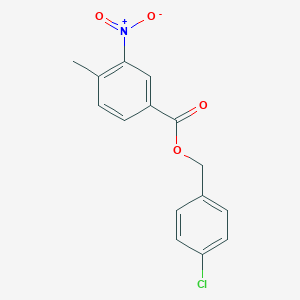
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide, also known as BBF 2066, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which is known for its diverse range of biological activities.
Mechanism of Action
The exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell growth and survival. This compound 2066 has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which play important roles in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound 2066 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and neuroprotective effects. This compound 2066 has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has several advantages for lab experiments, including its high potency and selectivity for specific cellular pathways. However, this compound 2066 also has some limitations, including its complex synthesis method and potential toxicity at high doses. Careful consideration should be given to the appropriate dosage and administration of this compound 2066 in lab experiments.
Future Directions
There are several future directions for the study of N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of new derivatives of this compound 2066 may lead to the discovery of compounds with even greater potency and selectivity for specific cellular pathways.
Synthesis Methods
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 can be synthesized using a multi-step process that involves the condensation of 2-aminobenzothiazole with 5-bromo-2-furoic acid. The resulting intermediate is then subjected to various chemical reactions, including cyclization and acylation, to yield the final product. The synthesis of this compound 2066 is a complex process that requires specialized knowledge and expertise in organic chemistry.
Scientific Research Applications
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has been studied for its potential applications in various scientific research fields, including cancer biology, neurobiology, and immunology. In cancer biology, this compound 2066 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurobiology, this compound 2066 has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound 2066 has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S/c12-9-5-4-8(17-9)11(16)13-6-2-1-3-7-10(6)15-18-14-7/h1-5H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGNISGYPUWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)



![N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)
![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)
